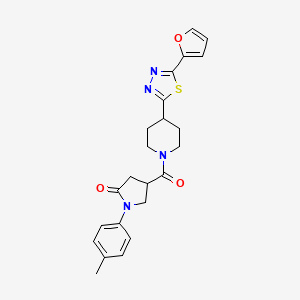
4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a novel derivative that integrates a furan moiety with a 1,3,4-thiadiazole and piperidine structure. This unique combination suggests potential biological activities, particularly in pharmacology and agrochemistry. The biological activity of thiadiazole derivatives is well-documented, showcasing their efficacy in various therapeutic areas including anti-inflammatory, antibacterial, antifungal, and anticancer activities.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the cyclization of acylhydrazines with furan-containing substrates under microwave irradiation, which enhances yield and efficiency. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Antimicrobial Activity
Compounds containing the thiadiazole ring have shown significant antimicrobial properties. For instance, derivatives similar to the target compound have exhibited potent fungicidal activity against pathogens such as Phytophthora infestans . The presence of the furan moiety enhances the bioactivity spectrum, contributing to both antibacterial and antifungal effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole-based compounds. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action often involves inducing apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways . The specific compound discussed in this article may exhibit similar mechanisms due to its structural similarities.
Case Studies
- Fungicidal Activity : In a study evaluating various thiadiazole derivatives, one compound demonstrated significant inhibition of fungal growth in vitro, suggesting that structural modifications can enhance antifungal efficacy .
- Anticancer Activity : A related study found that substituents on the thiadiazole ring significantly influenced cytotoxicity against cancer cells. Compounds with electron-withdrawing groups showed improved activity due to better interaction with cellular targets .
Data Tables
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound I18 | Structure | 12.5 | P. infestans |
| Compound 4e | Structure | 5.36 | MCF-7 Cells |
| Compound 4i | Structure | 2.32 | HepG2 Cells |
The proposed mechanism for the biological activity of this compound involves:
Propiedades
IUPAC Name |
4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15-4-6-18(7-5-15)27-14-17(13-20(27)28)23(29)26-10-8-16(9-11-26)21-24-25-22(31-21)19-3-2-12-30-19/h2-7,12,16-17H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSKBVZJPYRORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














